![molecular formula C13H13NO2S B12998343 4'-(Methylsulfonyl)[1,1'-biphenyl]-4-amine](/img/structure/B12998343.png)
4'-(Methylsulfonyl)[1,1'-biphenyl]-4-amine
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Overview
Description
4’-(Methylsulfonyl)-[1,1’-biphenyl]-4-amine is an organic compound that belongs to the class of biphenyl derivatives It features a biphenyl core with a methylsulfonyl group attached to one phenyl ring and an amine group attached to the other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Methylsulfonyl)-[1,1’-biphenyl]-4-amine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through a sulfonation reaction using methylsulfonyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of 4’-(Methylsulfonyl)-[1,1’-biphenyl]-4-amine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include the choice of solvent, temperature control, and the use of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4’-(Methylsulfonyl)-[1,1’-biphenyl]-4-amine undergoes various types of chemical reactions, including:
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in an inert atmosphere at low temperatures.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that 4'-(Methylsulfonyl)[1,1'-biphenyl]-4-amine exhibits significant anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines by interfering with specific signaling pathways involved in cell proliferation.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound displayed potent activity against breast cancer cells. The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and growth .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Its sulfonyl group enhances binding affinity towards target enzymes.
- Example : Inhibitors derived from this compound have shown effectiveness against Factor Xa, a key enzyme in the coagulation cascade. Modifications to the biphenyl structure have led to improved potency and selectivity .
Polymer Synthesis
This compound serves as a building block in the synthesis of novel polymers with enhanced thermal stability and mechanical properties.
- Data Table: Polymer Characteristics
Polymer Type | Properties | Applications |
---|---|---|
Polymeric Composites | High tensile strength | Aerospace components |
Conductive Polymers | Enhanced electrical conductivity | Electronic devices |
Coatings and Adhesives
The compound's chemical structure allows it to be utilized in formulating advanced coatings and adhesives that require specific adhesion properties and resistance to environmental factors.
Pesticide Development
Research has indicated that derivatives of this compound can be developed into effective pesticides due to their ability to disrupt pest metabolic processes.
Mechanism of Action
The mechanism of action of 4’-(Methylsulfonyl)-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the biphenyl core provides structural stability. The methylsulfonyl group can participate in various chemical interactions, enhancing the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4’-(methylsulfonyl)[1,1’-biphenyl]-4-ol .
- 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2’-(methylsulfonyl)-[1,1’-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide .
Uniqueness
4’-(Methylsulfonyl)-[1,1’-biphenyl]-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
4'-(Methylsulfonyl)[1,1'-biphenyl]-4-amine is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure
The compound this compound features a biphenyl structure with a methylsulfonyl group and an amine substituent. This structural configuration is significant for its biological interactions and pharmacological effects.
Antimicrobial Activity
Research indicates that compounds containing the biphenyl structure often exhibit antimicrobial properties. A study highlighted that derivatives of biphenyl can inhibit bacterial growth through various mechanisms, including interference with cell wall synthesis and disruption of membrane integrity .
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory potential. In vitro studies demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharides (LPS) . This suggests its potential utility in treating inflammatory conditions.
Activity | IC50 Value | Mechanism |
---|---|---|
COX-2 Inhibition | 2.6 µM | Inhibition of cyclooxygenase activity |
TNF-α Production | 0.84 µM | Inhibition of pro-inflammatory cytokines |
IL-6 Production | Not specified | Reduction in oxidative stress mediators |
Anticancer Properties
The compound's anticancer activity has also been investigated. Certain biphenyl derivatives have shown promise in inhibiting the proliferation of cancer cell lines such as HEPG2 and HeLa. The mechanism involves inducing apoptosis and inhibiting tumor growth through modulation of signaling pathways .
Case Study 1: Anti-inflammatory Mechanism
In a controlled study, researchers synthesized several derivatives of biphenyl compounds to evaluate their anti-inflammatory properties. The study found that this compound significantly reduced levels of nitric oxide (NO) and prostaglandin E2 (PGE2), indicating its effectiveness in mitigating inflammation .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of this compound against various bacterial strains. The results showed that it exhibited a broad spectrum of activity, particularly against Gram-positive bacteria, highlighting its potential as an antimicrobial agent .
The biological activity of this compound can be attributed to several mechanisms:
- Cyclooxygenase Inhibition : The compound selectively inhibits COX-2 over COX-1, which is crucial for reducing inflammation without the gastrointestinal side effects associated with non-selective NSAIDs.
- Cytokine Modulation : It reduces the expression of pro-inflammatory cytokines, which are pivotal in the inflammatory response.
- Oxidative Stress Reduction : By decreasing reactive oxygen species (ROS), it helps mitigate oxidative damage in cells.
Properties
Molecular Formula |
C13H13NO2S |
---|---|
Molecular Weight |
247.31 g/mol |
IUPAC Name |
4-(4-methylsulfonylphenyl)aniline |
InChI |
InChI=1S/C13H13NO2S/c1-17(15,16)13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9H,14H2,1H3 |
InChI Key |
JLBLMOQFRMMTAR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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